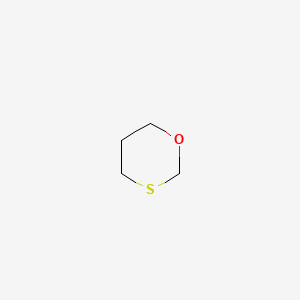
1,3-Oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-oxathiane is an organosulfur heterocyclic compound and an oxacycle that is a cyclohexane in which the carbon atoms at position 1 and 3 are replaced by an oxygen and sulfur atom respectively. It has a role as a metabolite. It is an organosulfur heterocyclic compound and an oxacycle.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,3-Oxathiane derivatives have been explored for their potential as pharmaceutical agents. They exhibit various biological activities, including:
- Antimicrobial Properties : Certain this compound derivatives have shown effectiveness against bacterial strains. For instance, studies indicate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Research has demonstrated that specific this compound compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound compounds may protect neuronal cells from oxidative stress and neurodegeneration .
Agricultural Applications
The agricultural sector has also benefited from the properties of this compound:
- Pesticides and Plant Growth Regulators : Certain oxathiane derivatives have been utilized as pesticides due to their ability to disrupt the biological processes of pests. Studies have shown that these compounds can effectively control insect populations while being less harmful to non-target species .
- Flavoring Agents : Some this compound derivatives are used in food products as flavoring agents due to their pleasant aroma and taste profiles. They contribute to the sensory qualities of various food items .
Material Science
In material science, this compound has been recognized for its unique structural properties:
- Liquid Crystal Materials : Research indicates that certain this compound derivatives can form liquid crystal phases. These materials are essential in the development of advanced display technologies .
- Polymer Chemistry : The incorporation of oxathiane units into polymer backbones has been investigated for enhancing the thermal and mechanical properties of polymers. This application is promising for developing materials with specific performance characteristics .
Structural Studies and Characterization
The unique structural characteristics of this compound make it an interesting subject for various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : The magnetic non-equivalence of carbon atoms in the oxathiane ring allows for detailed studies using NMR spectroscopy. This technique has been employed to understand the conformational behavior and interactions of oxathiane compounds .
- Mass Spectrometry (MS) : The fragmentation patterns of this compound derivatives have been characterized using mass spectrometry. These studies provide insights into the stability and reactivity of these compounds under different conditions .
Case Study 1: Antimicrobial Activity
A study conducted on a series of this compound derivatives demonstrated significant antimicrobial activity against multiple bacterial strains. The results indicated that modifications at specific positions on the oxathiane ring enhanced antibacterial potency.
Case Study 2: Liquid Crystal Applications
Research on a particular derivative of this compound revealed its ability to form a stable liquid crystal phase at room temperature. This finding suggests potential applications in display technologies and optoelectronic devices.
Eigenschaften
CAS-Nummer |
646-12-8 |
|---|---|
Molekularformel |
C4H8OS |
Molekulargewicht |
104.17 g/mol |
IUPAC-Name |
1,3-oxathiane |
InChI |
InChI=1S/C4H8OS/c1-2-5-4-6-3-1/h1-4H2 |
InChI-Schlüssel |
QVFHFKPGBODJJB-UHFFFAOYSA-N |
SMILES |
C1COCSC1 |
Kanonische SMILES |
C1COCSC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















